molecular formula C11H10N2O3S B2542445 2-{2-[(3-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 211102-93-1

2-{2-[(3-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B2542445
CAS No.: 211102-93-1
M. Wt: 250.27
InChI Key: DYRFBCKTUMWMRN-UHFFFAOYSA-N
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Description

2-{2-[(3-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid is a thiazole-derived compound featuring a 3-hydroxyphenyl group attached to the thiazole ring via an amino linkage and an acetic acid moiety at the 4-position. Thiazole derivatives are known for diverse pharmacological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory properties.

Properties

IUPAC Name

2-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c14-9-3-1-2-7(4-9)12-11-13-8(6-17-11)5-10(15)16/h1-4,6,14H,5H2,(H,12,13)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRFBCKTUMWMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid typically involves the condensation of 3-hydroxyaniline with a thiazole derivative. One common method includes the reaction of 3-hydroxyaniline with 2-bromoacetic acid in the presence of a base, followed by cyclization with thiourea to form the thiazole ring . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

2-{2-[(3-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(3-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. The hydroxyphenylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The thiazole ring can interact with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s ability to undergo redox reactions also contributes to its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound’s structural analogs vary primarily in substituents on the phenyl/pyridyl rings or modifications to the thiazole-acetic acid backbone. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent/Modification Molecular Weight Key Features
Target Compound 3-Hydroxyphenyl 262.28 Hydroxyl group enhances polarity and potential H-bonding .
2-{[4-(Trifluoromethyl)phenyl]amino} analog 4-Trifluoromethylphenyl 302.27 Trifluoromethyl group increases hydrophobicity and electron-withdrawing effects .
2-[(5-Chloropyridin-2-yl)amino] analog 5-Chloropyridin-2-yl 269.71 Chlorine atom improves metabolic stability and lipophilicity .
2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid 3-Fluorophenyl 237.25 Fluorine atom enhances bioavailability and membrane permeability .
{2-[(Methylsulfonyl)amino] analog Methylsulfonyl 236.27 Sulfonyl group increases acidity and potential for ionic interactions .

Notes:

  • The hydroxyl group in the target compound may improve water solubility compared to halogenated or sulfonated analogs.
  • Bulky substituents (e.g., trifluoromethyl) reduce solubility but enhance binding affinity in hydrophobic environments .
Tyrosinase Inhibition

While direct data for the target compound is unavailable, structurally related compounds provide insights:

  • 3-Hydroxyphenylacetic acid (lacking the thiazole ring) exhibits 42.5% tyrosinase inhibition at 4 mM , attributed to its antioxidant properties .
  • 2-(4-Methylphenyl)ethanol (a tyrosol analog) shows 46.7% inhibition at 4 mM, suggesting alkyl substituents may enhance activity .
  • Thiazole-containing analogs (e.g., triazole-thioacetic acids) demonstrate broad pharmacological activities, including antimicrobial and anti-inflammatory effects, though tyrosinase data is absent .
Enzyme Binding and Selectivity
  • Chloropyridyl analogs (e.g., 2-[(5-chloropyridin-2-yl)amino] derivative) may exhibit enhanced selectivity due to halogen interactions with enzyme active sites .

Biological Activity

2-{2-[(3-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid is a thiazole derivative that has garnered attention due to its potential biological activities. This compound's structural characteristics suggest possible applications in pharmacology, particularly in areas such as anticancer and antimicrobial therapies. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C11H10N2O2S
  • Molecular Weight : 238.28 g/mol

The thiazole ring and the hydroxyl-substituted phenyl group are critical for its biological activity, influencing interactions with biological targets.

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have reported that thiazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : Thiazole derivatives have shown significant antibacterial and antifungal properties against various pathogens.

The anticancer potential of this compound is attributed to its ability to:

  • Induce apoptosis in cancer cells.
  • Inhibit key signaling pathways associated with tumor growth.

Case Studies

  • Study on Cell Lines : In vitro studies using human cancer cell lines (e.g., HT29, Jurkat) demonstrated that compounds with similar thiazole structures exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin. For instance, derivatives with specific substitutions showed enhanced cytotoxicity, indicating structure-activity relationships (SAR) that favor certain functional groups for increased efficacy .
  • Molecular Dynamics Simulations : Molecular dynamics studies revealed that these compounds interact predominantly through hydrophobic contacts with target proteins, suggesting a mechanism for their cytotoxic effects .

Efficacy Against Pathogens

Thiazole derivatives have been tested against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) values indicated potent antibacterial activity, with some compounds demonstrating MIC values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Analysis

CompoundMIC (mg/mL)Target Pathogen
This compound0.004S. aureus
Thiazole Derivative A0.025E. coli
Thiazole Derivative B0.019C. albicans

Structure-Activity Relationship (SAR)

SAR studies indicate that:

  • The presence of electron-donating groups on the phenyl ring enhances biological activity.
  • Substituents on the thiazole ring significantly influence both anticancer and antimicrobial activities .

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